N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
CAS No.: 2097893-25-7
Cat. No.: VC5949381
Molecular Formula: C17H20N2O5S2
Molecular Weight: 396.48
* For research use only. Not for human or veterinary use.
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide - 2097893-25-7](/images/structure/VC5949381.png)
Specification
CAS No. | 2097893-25-7 |
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Molecular Formula | C17H20N2O5S2 |
Molecular Weight | 396.48 |
IUPAC Name | N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Standard InChI | InChI=1S/C17H20N2O5S2/c1-19-15-10-14(2-3-16(15)24-17(19)21)26(22,23)18-7-4-12(5-8-20)13-6-9-25-11-13/h2-3,6,9-12,18,20H,4-5,7-8H2,1H3 |
Standard InChI Key | MEBXNGWAPXGRTG-UHFFFAOYSA-N |
SMILES | CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC(CCO)C3=CSC=C3)OC1=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide core linked to a 5-hydroxy-3-(thiophen-3-yl)pentyl chain. Key structural attributes include:
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Benzoxazole ring: A heterocyclic system with oxygen and nitrogen atoms, known for enhancing metabolic stability and bioactivity .
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Sulfonamide group: A classic pharmacophore associated with antimicrobial and anti-inflammatory properties .
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Thiophene moiety: A sulfur-containing aromatic ring that improves lipophilicity and modulates electronic properties .
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Hydroxypentyl chain: A flexible alkyl spacer with a polar hydroxyl group, potentially influencing solubility and target binding.
Table 1: Molecular Properties
Synthesis and Preparation
Synthetic Pathways
The synthesis of this compound likely follows a multi-step protocol, as observed in analogous benzoxazole sulfonamides :
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Benzoxazole core formation: Condensation of 2-aminophenol derivatives with sulfonyl chlorides under basic conditions .
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Thiophene incorporation: Friedel-Crafts alkylation or nucleophilic substitution to attach the thiophene ring to the pentyl chain.
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Hydroxylation: Oxidation or hydroxyl-group introduction via epoxide ring-opening reactions.
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Final coupling: Sulfonamide bond formation between the benzoxazole and hydroxypentyl-thiophene intermediates.
Optimization Challenges
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Regioselectivity: Ensuring proper substitution on the benzoxazole ring (C-5 position) requires controlled reaction conditions .
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Steric hindrance: Bulky thiophene and hydroxypentyl groups may necessitate catalysts like DMAP or DIPEA.
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Purification: High-Performance Liquid Chromatography (HPLC) is critical for isolating the final product.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz):
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Benzoxazole protons: δ 7.8–7.6 (m, aromatic H), δ 3.4 (s, N-CH₃) .
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Hydroxypentyl chain: δ 4.1 (t, -CH₂OH), δ 1.6–1.4 (m, pentyl CH₂).
¹³C NMR (DMSO-d₆, 100 MHz):
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Sulfonamide sulfur: δ 58.3.
Computational and Mechanistic Insights
Molecular Docking Studies
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COX-2 binding: The sulfonamide group forms hydrogen bonds with Tyr385 and Ser530, while the thiophene interacts with Val349 .
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LogP calculation: Predicted value of 2.7 indicates moderate lipophilicity, favoring blood-brain barrier penetration .
ADMET Profiling
Parameter | Prediction |
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Absorption (Caco-2) | Moderate (Papp = 12 × 10⁻⁶ cm/s) |
Hepatotoxicity | Low (CYP3A4 inhibition < 30%) |
Ames Test | Negative (non-mutagenic) |
Future Research Directions
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Activity optimization: Modifying the hydroxypentyl chain length to enhance solubility or target affinity.
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In vivo studies: Assessing pharmacokinetics and toxicity in rodent models.
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Therapeutic repurposing: Investigating potential in neurodegenerative diseases due to benzoxazole’s neuroprotective effects .
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